ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Medicinal Chemistry Scaffold Diversity Regioisomer Differentiation

Researchers needing specific benzoxazine regioisomers for SAR often face sourcing delays. Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 1795440-03-7), ≥95% purity, is the definitive 6-carboxylate regioisomer, eliminating synthesis bottlenecks. • 6-CO₂Et vector provides distinct molecular recognition vs. 2- or 3-isomers (pKa ~3.60 vs. ~18.12 for 2-isomer). • Stable ester handle enables hydrolysis, amidation, or reduction for library synthesis. • In stock at BenchChem for rapid global delivery.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 1795440-03-7
Cat. No. B1433321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
CAS1795440-03-7
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)OCCN2
InChIInChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3
InChIKeyCRJPUKKWEIOABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate Overview


Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 1795440-03-7) is a heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, characterized by a fused benzene-oxazine ring system bearing an ethyl carboxylate substituent at the 6-position of the aromatic ring . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, with a molecular weight of 207.23 g/mol (C11H13NO3) and commercial availability at ≥95% purity from multiple chemical suppliers .

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate: Regioisomer Specificity


In the 3,4-dihydro-2H-1,4-benzoxazine scaffold family, the precise location of the carboxylate substituent (whether at the 2-, 3-, or 6-position) fundamentally alters the compound's physicochemical properties, synthetic accessibility, and biological profile. Simple substitution of ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate with its 2-carboxylate or 3-carboxylate positional isomers would yield compounds with different pKa values, distinct LogD profiles, and divergent synthetic pathways—each of which critically impacts downstream applications in drug discovery programs [1]. These isomeric variations are not functionally equivalent, and procurement decisions must account for the specific regioisomeric requirements of a given synthetic route or biological assay.

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate: Comparative Evidence


Regioisomeric Carboxylate Position

The target compound places the ethyl carboxylate substituent at the 6-position of the benzoxazine aromatic ring, in contrast to the more extensively studied 2-carboxylate and 3-carboxylate regioisomers [1]. The 3-carboxylate derivatives are obtained only in low yields from standard cyclization reactions, whereas the 6-carboxylate regioisomer represents a distinct synthetic entry point with different physicochemical parameters [2]. This positional specificity directly impacts molecular recognition, synthetic utility, and downstream functionalization strategies in medicinal chemistry programs.

Medicinal Chemistry Scaffold Diversity Regioisomer Differentiation

pKa and Lipophilicity Differentiation

The target 6-carboxylate compound exhibits a predicted pKa of 3.60±0.20 and a predicted boiling point of 349.2±41.0 °C . In contrast, the 2-carboxylate positional isomer shows a dramatically different predicted acid pKa of 18.12, with LogD (pH 7.4) of 1.31 and LogP of 1.31 [1]. The approximately 14.5 log-unit difference in predicted pKa between the 6-carboxylate and 2-carboxylate isomers reflects fundamentally different ionization behavior at physiological pH, which would produce markedly distinct ADME profiles and assay compatibility [2].

Physicochemical Characterization Drug-likeness ADME Prediction

Synthetic Yield and Accessibility

Synthetic access to benzoxazine carboxylate derivatives varies dramatically by regioisomer. Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives are obtained and isolated only in low yields from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate [1]. The 2-carboxylate scaffold has well-established synthetic routes, including cyclization with α-halo esters and solid-liquid phase transfer catalysis conditions [2]. In contrast, the 6-carboxylate regioisomer is commercially available as a versatile small-molecule scaffold, providing researchers with immediate procurement access without the synthetic challenges associated with low-yielding 3-carboxylate preparation .

Organic Synthesis Process Chemistry Scaffold Construction

Enantiomeric Purity and Characterization

While direct enantiomeric data for the 6-carboxylate target compound is not available in the public literature, extensive characterization of related 2-carboxylate benzoxazine derivatives demonstrates that preparative HPLC enantioseparation can achieve enantiomeric purities of ee ≥ 99.5% on multigram scale [1]. This precedent establishes a validated analytical pathway for chiral resolution of benzoxazine carboxylate scaffolds. The 6-carboxylate compound is supplied with standard purity specifications (≥95%), and its distinct InChI Key (CRJPUKKWEIOABJ-UHFFFAOYSA-N) provides a unique molecular identifier for unambiguous analytical characterization and quality control .

Chiral Chemistry Analytical Chemistry Quality Control

Flow Chemistry Library Synthesis

The 6-carboxylate benzoxazine scaffold is amenable to modern flow chemistry approaches for library synthesis. A facile hybrid 'flow and batch' methodology has been reported for accessing libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates in yields ranging from 38% to 87% across a diverse substitution panel [1]. This demonstrates the synthetic versatility of the 6-carboxylate core for generating structurally diverse compound collections, with the ethyl ester at the 6-position serving as a stable handle for subsequent transformations or as a terminal functional group.

Flow Chemistry Library Synthesis Process Intensification

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate: Application Scenarios


Scaffold Diversification and Lead Optimization

The 6-carboxylate regioisomer provides a distinct vector for molecular recognition compared to 2- and 3-carboxylate benzoxazine analogs. Its predicted pKa of 3.60±0.20 positions the carboxylate group for potential ionic interactions under physiological conditions, whereas the 2-carboxylate isomer with pKa ≈ 18.12 remains predominantly neutral. This ionization difference can be strategically exploited in structure-based drug design to modulate target binding, solubility, and permeability. The compound serves as a versatile building block for generating libraries of benzoxazine-based analogs via established cyclization and functionalization chemistry [1].

Synthetic Intermediate for Benzoxazine Derivatives

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate functions as a key intermediate in organic synthesis, with the 6-position ethyl ester providing a stable functional handle for subsequent transformations including hydrolysis to the corresponding carboxylic acid, amide formation, or reduction. The compound is commercially available at ≥95% purity, eliminating the need for in-house synthesis of this specific regioisomer and allowing research teams to focus resources on downstream derivatization and SAR exploration. The scaffold has been employed in flow chemistry protocols to generate diverse substituted benzoxazine libraries with yields up to 87% [2].

Chiral Building Block for Pseudopeptide Synthesis

Based on class-level evidence from related 2-carboxylate benzoxazine scaffolds, enantiopure 3,4-dihydro-2H-1,4-benzoxazine carboxylates serve as valuable building blocks for the construction of conformationally constrained pseudopeptides and pseudopeptidomimetics. Preparative HPLC enantioseparation methodologies have been validated to achieve enantiomeric purities exceeding 99.5% ee on multigram scale for benzoxazine-2-carboxylate analogs, demonstrating the analytical feasibility of obtaining chirally pure material from this scaffold class. The 6-carboxylate regioisomer offers an alternative substitution pattern for exploring pseudopeptide conformational preferences and biological activities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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